![molecular formula C6H8O5-2 B1259049 (R)-2-Ethylmalate](/img/structure/B1259049.png)
(R)-2-Ethylmalate
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Overview
Description
(R)-2-ethylmalate(2-) is dicarboxylate anion of (R)-2-ethylmalic acid. It is a conjugate base of a (R)-2-ethylmalic acid.
Scientific Research Applications
1. Enzymatic Synthesis
(R)-2-Ethylmalate, a key intermediate in ergopeptine synthesis, can be enantiomerically prepared using enzymatic methods. The immobilized Candida antarctica lipase B (Novozym 435) has been utilized for the hydrolysis of diesters, aiding in the preparation of ergopeptine side chains (Ding et al., 2019).
2. Chemical Synthesis in Microfluidic Systems
In the field of fine chemistry, (R)-2-Ethylmalate derivatives such as ethyl (R)-4-chloro-3-hydroxybutyrate are synthesized as precursors to pharmacologically significant products. This synthesis often involves asymmetric hydrogenation in microfluidic chip reactors, demonstrating the compound's role in innovative pharmaceutical manufacturing processes (Kluson et al., 2019).
3. Biocatalysis Research
(R)-2-Ethylmalate and its derivatives play a crucial role in biocatalysis research. For example, Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE] is an important intermediate for synthesizing angiotensin-converting enzyme inhibitors. Research in this area focuses on the synthesis of (R)-HPBE using biocatalyst methods, highlighting the importance of (R)-2-Ethylmalate derivatives in medicinal chemistry (Zhao, 2008).
4. Role in Wine Chemistry
In the beverage industry, (R)-2-Ethylmalate derivatives, such as ethyl 2-hydroxy-3-methylbutanoate enantiomers, have been studied for their chemical and sensory characteristics in wines. This research shows the compound's potential significance in understanding and manipulating the aroma profiles of wines (Gammacurta et al., 2018).
5. Kinetic Resolution in Biopharmaceuticals
Kinetic resolution of (R)-2-Ethylmalate derivatives is significant in the production of biopharmaceuticals. For instance, the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate in ACE-inhibitor synthesis, employs lipases in a diafiltration reactor. This process is crucial for producing enantiomerically pure compounds in pharmaceuticals (Liese et al., 2002).
properties
Product Name |
(R)-2-Ethylmalate |
---|---|
Molecular Formula |
C6H8O5-2 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(2R)-2-ethyl-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2/t6-/m1/s1 |
InChI Key |
YVYGHRNLPUMVBU-ZCFIWIBFSA-L |
Isomeric SMILES |
CC[C@@](CC(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CCC(CC(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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